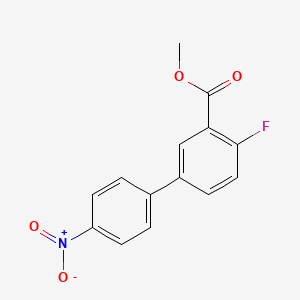

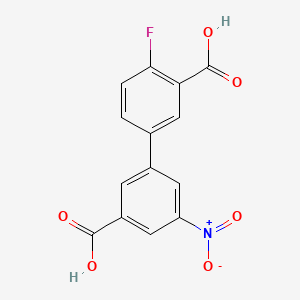

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-fluoro-5-(4-nitrophenyl)benzoate” is a chemical compound with the CAS Number: 1355248-03-1 . It has a molecular weight of 275.24 and its IUPAC name is methyl 4-fluoro-4’-nitro [1,1’-biphenyl]-3-carboxylate .

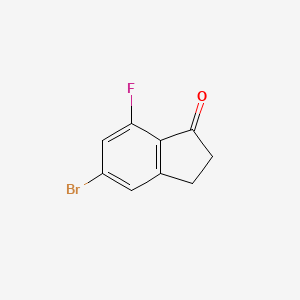

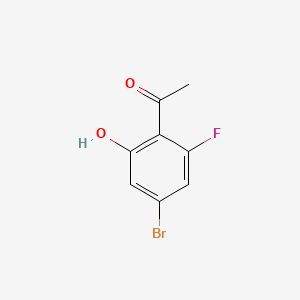

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 302.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 44.6±0.3 cm3 .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

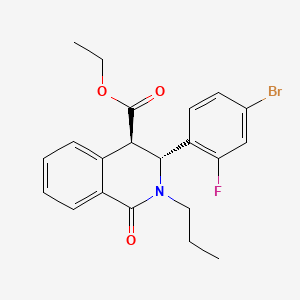

Research in organic chemistry often focuses on the synthesis of complex molecules that serve as intermediates or end products with potential applications in pharmaceuticals, materials science, and chemical research. For example, the study by Qiu et al. (2009) details a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule with significance in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlighting the challenges and innovations in synthesizing fluorinated compounds (Qiu et al., 2009). Similarly, Farooq and Ngaini (2019) reviewed the synthesis and applications of Methyl-2-formyl benzoate, emphasizing its role as a bioactive precursor in the synthesis of compounds with various pharmacological activities (Farooq & Ngaini, 2019).

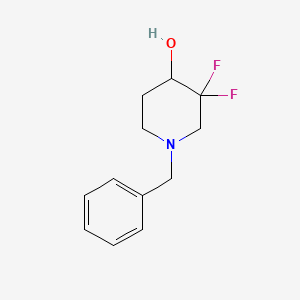

Fluorinated Compounds in Chemical Research

The inclusion of fluorine in organic compounds often modifies their chemical properties significantly, making fluorinated compounds a subject of intense study. Hird (2007) provided a critical review of fluorinated liquid crystals, discussing how the fluoro substituent influences the properties of organic compounds and their applications in commercial and scientific fields (Hird, 2007). Gmeiner (2020) reviewed the developments in fluorine chemistry for the precise use of fluorinated pyrimidines in cancer treatment, illustrating the importance of fluorine in pharmaceutical applications (Gmeiner, 2020).

Applications in Fluorescent Chemosensors

Fluorinated compounds also play a crucial role in the development of fluorescent chemosensors, with their applications spanning from metal ion detection to monitoring environmental pollutants. Roy (2021) reviewed the applications of 4-Methyl-2,6-diformylphenol based compounds in detecting a wide range of analytes, showcasing the versatility of fluorophoric platforms in sensing technology (Roy, 2021).

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Similar compounds have been known to participate in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds .

Properties

IUPAC Name |

methyl 2-fluoro-5-(4-nitrophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGYKEZNKUHDRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742806 |

Source

|

| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-03-1 |

Source

|

| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)

![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572203.png)